Tetrahydropyridine
Tetrahydropyridines (THPs) are a class of organic compounds derived from pyridine through the opening of its nitrogen heterocycle. These molecules exhibit a broad range of potential applications due to their structural versatility and functional diversity. Typically, THPs can be prepared via various synthetic routes such as reduction of pyridine, condensation reactions, or coupling reactions with appropriate precursors.
Structurally, THPs possess a five-membered ring containing two nitrogen atoms, which confers them unique chemical properties. This includes the ability to form hydrogen bonds and engage in π-π stacking interactions, making them valuable in drug design for targeting specific biological sites. Additionally, their amine functionalities can be readily modified through derivatization reactions, allowing for the generation of a wide range of functional derivatives with tailored reactivities.
In the pharmaceutical industry, THPs have shown promise as intermediates or final products in the synthesis of therapeutic agents due to their potential in modulating enzyme activities and exhibiting selective biological effects. Furthermore, they are also utilized in agrochemicals and materials science for their unique chemical behavior and environmental compatibility.

Struktur | Chemischer Name | CAS | MF |
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Pyridine,2-butyl-3,4,5,6-tetrahydro- | 1462-94-8 | C9H17N |
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Ethanone, 1-(1,4,5,6-tetrahydro-2-pyridinyl)- | 25343-57-1 | C7H11NO |
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Pyridine,1,2,3,4-tetrahydro-6-(1-methylethyl)- | 128506-14-9 | C8H15N |
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methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate | 158832-43-0 | C7H12N2O2 |
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2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- | 61892-76-0 | C7H9NO2 |
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6-phenyl-2,3,4,5-tetrahydropyridine | 57050-07-4 | C11H13N |
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15-Azasterol; 16ξ-Hydroxy | 50687-01-9 | C28H45NO2 |
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Quinoline, 2,3,4,4a,5,6,7,8-octahydro-3,4a-dimethyl-, cis- | 60490-42-8 | C11H19N |
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3(2H)-Indolizinone, 1,7,8,8a-tetrahydro- | 98065-13-5 | C8H11NO |
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2-Azaspiro[5.5]undeca-1,8-diene | 67625-82-5 | C10H15N |
Verwandte Literatur
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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